N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4-dimethoxybenzamide
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Overview
Description
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4-dimethoxybenzamide (hereafter referred to as 4F-DCM) is a novel synthetic compound, primarily used in scientific research. 4F-DCM is a member of the chromene family, and is a derivative of the natural product, chromene. It has a wide range of applications in scientific research, such as in the study of enzyme inhibition and drug metabolism.
Scientific Research Applications
4F-DCM has a wide range of applications in scientific research. It has been used in the study of enzyme inhibition and drug metabolism, as well as in the study of cancer cell proliferation and apoptosis. It has also been used to study the mechanism of action of certain drugs, such as the anti-cancer drug, imatinib mesylate. Additionally, 4F-DCM has been used in the study of the effects of oxidative stress on cells, as well as in the study of the effects of certain drugs on the brain.
Mechanism of Action
4F-DCM is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It is believed that 4F-DCM binds to the active site of the enzyme, blocking its activity. Additionally, 4F-DCM is believed to act as an anti-inflammatory agent, by inhibiting the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
4F-DCM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, 4F-DCM has been shown to inhibit the proliferation of cancer cells, as well as to induce apoptosis in certain types of cancer cells. It has also been shown to inhibit the activity of certain enzymes, such as COX-2, and to reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 4F-DCM in laboratory experiments is its low toxicity. Additionally, it is easy to synthesize and is relatively inexpensive. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it has a relatively short shelf-life.
Future Directions
There are a number of potential future directions for the use of 4F-DCM in scientific research. For example, it could be used to study the effects of oxidative stress on cells, as well as the effects of certain drugs on the brain. Additionally, it could be used to study the mechanism of action of certain drugs, as well as the effects of certain drugs on cancer cells. Finally, it could be used to study the effects of certain drugs on the immune system, as well as the effects of certain drugs on the cardiovascular system.
Synthesis Methods
4F-DCM can be synthesized through a three-step process. The first step involves the reaction of 4-fluorophenylacetic acid with anhydrous sodium acetate in aqueous acetic acid to form 4-fluorophenylacetamide. The second step involves the reaction of 4-fluorophenylacetamide with 3,4-dimethoxybenzaldehyde in the presence of sodium hydroxide to form N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4-dimethoxybenzamide. The third and final step involves the reaction of N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4-dimethoxybenzamide with sulfuric acid to form 4F-DCM.
properties
IUPAC Name |
N-[3-(4-fluorophenyl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO5/c1-29-19-12-9-15(13-20(19)30-2)23(28)26-24-21(14-7-10-16(25)11-8-14)22(27)17-5-3-4-6-18(17)31-24/h3-13H,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZLFLHXIRYTNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4-dimethoxybenzamide |
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